2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-22-14-7-3-5-9-16(14)25(20,21)19-10-12(11-19)23-17-18-13-6-2-4-8-15(13)24-17/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSYGFUMJTWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more .
Scientific Research Applications
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, which can be explored for therapeutic applications
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties tailored to industrial needs
Mechanism of Action
The mechanism of action of 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Azetidin-3-yl)benzo[d]thiazole HCl (C10H11ClN2S)
2-((((trans)-2-Methylcyclopropyl)methyl)sulfonyl)benzo[d]thiazole (22)
- Structure : Features a cyclopropane-substituted sulfonyl group instead of the 2-methoxyphenylsulfonyl-azetidine moiety.
- Synthesis : Produced via Simmons–Smith cyclopropanation (83% yield) .
- Physical Data : mp 84–86°C; spectral data (IR, NMR) align with sulfone-containing benzo[d]thiazoles .
Sulfonyl Group Variations
Triazole-Linked Sulfonyl Derivatives
- Examples: 2-{[Fluoro(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methyl]sulfonyl}benzo[d]thiazole (3) 2-{Fluoro[1-(4-phenoxyphenyl)-1H-1,2,3-triazol-4-yl]methylsulfonyl}benzo[d]thiazole (5)
- Synthesis : Click chemistry with azide precursors; yields up to 91% .
- Key Data: Characterized by HRMS, ¹⁹F NMR, and X-ray crystallography.
Silyl-Protected Sulfonyl Derivatives
- Example: (S)-2-((2-((tert-Butyldimethylsilyl)oxy)-3-phenoxypropyl)sulfonyl)benzo[d]thiazole (30)
- Synthesis : tert-Butyldimethylsilyl (TBS) protection of hydroxyl groups (4 h reaction in DMF) .
- Relevance : Demonstrates the feasibility of introducing chiral centers and protective groups to modulate reactivity and stability .
Pharmacologically Active Analogues
Piperazine/Piperidine-Linked Derivatives
Enzyme-Inducing Derivatives
- Example: 2-(4’-Cyanophenyl)benzothiazole
- Activity : Doubles benzpyrene hydroxylase induction in rat lung vs. liver, highlighting substituent-dependent selectivity .
- Structural Insight: The 2-methoxyphenylsulfonyl group in the target compound may similarly modulate enzyme interactions, though methoxy’s electron-donating effects contrast with cyano’s electron-withdrawing nature .
Physicochemical and Spectral Data Comparison
Biological Activity
The compound 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes a benzo[d]thiazole moiety, an azetidine ring, and a methoxyphenyl sulfonyl group. The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate amine and halide precursors.
- Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.
- Formation of the Thiazole Moiety : The thiazole ring is synthesized through cyclization reactions involving thioamides and α-haloketones.
The final product can be represented structurally as follows:
The biological activity of this compound primarily arises from its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is known to inhibit various enzymes, which can lead to therapeutic effects in different biological contexts.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that related thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and K562, with IC50 values ranging from 8.5 μM to 15.1 μM, indicating potent cytotoxicity against these cells .
Antimicrobial Properties
Thiazoles are also recognized for their antimicrobial activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Data Tables
| Activity Type | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | 8.5 - 15.1 | HeLa, K562 |
| Antimicrobial Activity | Varies | Gram-positive bacteria |
Case Studies
- Anticancer Study : A study evaluated the antiproliferative effects of various thiazole derivatives on human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Compound 18 showed the highest activity with lower IC50 values than irinotecan .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinone derivatives, revealing significant inhibition against specific bacterial strains .
Q & A
Q. What are the optimal synthetic routes for 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
Azetidine ring formation : Cyclization of precursors like 3-amino alcohols under Mitsunobu conditions or via nucleophilic substitution .
Sulfonylation : Reaction of the azetidine nitrogen with 2-methoxyphenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C .
Coupling with benzo[d]thiazole : Use of copper(I)-catalyzed alkoxy-aryl coupling or SN2 displacement under inert conditions .
Optimization strategies :
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Confirm connectivity of the azetidine, sulfonyl, and benzo[d]thiazole moieties. For example, the azetidine C3-O-thiazole linkage shows distinct downfield shifts (~δ 4.5–5.5 ppm in 1H NMR) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C17H15N3O4S2) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles .
Data contradiction resolution : - Compare experimental NMR with computed spectra (DFT calculations).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo for kinase activity) .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., BSA as a control) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., COX-2 or EGFR kinases) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (50–100 ns trajectories) to assess stability .
- Pharmacophore modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates .
- Isotopic labeling : Use 18O-labeled solvents to trace oxygen sources in substitution products .
- Theoretical analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the benzo[d]thiazole ring .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace 2-methoxyphenyl with halogenated or electron-deficient aryl groups) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electrostatic field data from docking studies .
Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Sulfonyl groups generally resist hydrolysis but may undergo slow cleavage in acidic conditions .
- Oxidative stability : Test in H2O2-containing buffers; aromatic sulfonates are typically stable, but aliphatic sulfonamides may oxidize .
Q. What solvent systems minimize side reactions during the azetidine-thiazole coupling step?
Methodological Answer:
- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity of the azetidine oxygen but may increase side reactions.
- Low-temperature conditions : Use THF at –78°C to suppress elimination pathways .
- Additives : Add molecular sieves to sequester water or stabilize intermediates via coordination (e.g., ZnCl2) .
Q. How can researchers validate the compound’s stability in long-term storage for biological assays?
Methodological Answer:
Q. What advanced techniques are recommended for optimizing multi-step synthesis scalability?
Methodological Answer:
- Flow chemistry : Use continuous reactors for sulfonylation and coupling steps to improve reproducibility .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., temperature, stoichiometry) .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
